(Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Overview
Description
(Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyanovinyl group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds are often evaluated for their activity against various bacterial and fungal species, as well as cancer cell lines .
Mode of Action
It’s worth noting that thiazole nucleus, a structural component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Compounds with similar structures have been known to affect the cyclo-oxygenase (cox) pathways . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which play crucial roles in inflammation and pain .
Result of Action
Similar compounds have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Cyanovinyl Group: The cyanovinyl group is typically introduced through a Knoevenagel condensation reaction between a cyanoacetic ester and an aldehyde.
Coupling with Benzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the cyanovinyl group, converting them into amines or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the cyanovinyl group may produce ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)ethyl)amino)benzoate.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring and cyanovinyl group are known to interact with biological targets, potentially leading to inhibitory effects on specific enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- (Z)-ethyl 4-((2-(4-(4-fluorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- (Z)-ethyl 4-((2-(4-(4-methylphenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Uniqueness
What sets (Z)-ethyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-2-27-21(26)15-5-9-18(10-6-15)24-12-16(11-23)20-25-19(13-28-20)14-3-7-17(22)8-4-14/h3-10,12-13,24H,2H2,1H3/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTAJRAMKXUOSL-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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